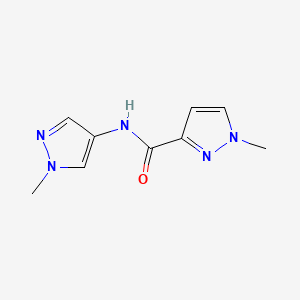
1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C9H11N5O and its molecular weight is 205.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer agents. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C₆H₈N₄O
CAS Number: 37687-18-6
Molecular Weight: 124.14 g/mol
Functional Groups: Ketone, amide
Synthesis
The synthesis of this compound typically involves reactions that utilize various reagents under controlled conditions. For example, one method includes the use of manganese(IV) oxide in dichloromethane at room temperature, yielding high purity and significant yields (up to 91%) .
Antiviral Activity
Recent studies have highlighted the compound's efficacy against viral pathogens, particularly the Tobacco Mosaic Virus (TMV). In vitro assays demonstrated that derivatives of pyrazole compounds exhibited varying degrees of antiviral activity, with some showing inhibition rates as high as 86.5% against TMV . The mechanisms behind this activity often involve the binding of the compound to viral proteins, disrupting their function.
Table 1: In Vitro Antiviral Activity Against TMV
| Compound | Protection Effect (%) | Inactivation Effect (%) | Curative Effect (%) |
|---|---|---|---|
| 3a | 54.8 ± 1.11 | 32.4 ± 1.45 | 43.2 ± 4.01 |
| 3b | 66.4 ± 0.78 | 48.4 ± 0.23 | 54.2 ± 2.11 |
| 3c | 52.1 ± 1.20 | 43.1 ± 2.33 | 42.6 ± 1.09 |
| 3p | Highest Activity | Highest Activity | Most Potent |
Anticancer Properties
In addition to its antiviral properties, there is emerging evidence supporting the anticancer potential of this compound class. Research indicates that pyrazole derivatives can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest . The specific mechanisms by which these compounds exert their effects are still under investigation but are believed to involve modulation of signaling pathways associated with cancer cell proliferation.
Study on TMV Inhibition
A study published in MDPI reported that several pyrazole derivatives showed promising antiviral activity against TMV, with compound 3p demonstrating superior efficacy compared to commercial agents like ningnanmycin . This study utilized both in vitro and in vivo models to assess the protective effects of these compounds.
Anticancer Research
Another significant study focused on the optimization of pyrazole compounds for anticancer activity revealed that modifications in the molecular structure could enhance both potency and selectivity towards cancer cells . The findings suggested that certain substitutions on the pyrazole ring could improve therapeutic profiles while reducing off-target effects.
Properties
IUPAC Name |
1-methyl-N-(1-methylpyrazol-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-13-4-3-8(12-13)9(15)11-7-5-10-14(2)6-7/h3-6H,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPANDFOZEXGCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














